ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate
Description
Its structure features a 2-chlorobenzyl group at position 1, a 4-ethylphenyl substituent at position 3, and an ethyl carboxylate ester at position 5. The hexahydropyrido-thieno-pyrimidine core contributes to its rigidity and electronic properties, which are critical for interactions in biological systems. While direct data on its synthesis or bioactivity are absent in the provided evidence, analogs and related scaffolds (e.g., thieno-pyrimidines, pyrano-pyrimidines) suggest its utility in medicinal chemistry for kinase inhibition or cytotoxic activity .
Properties
CAS No. |
866345-70-2 |
|---|---|
Molecular Formula |
C27H26ClN3O4S |
Molecular Weight |
524.03 |
IUPAC Name |
ethyl 6-[(2-chlorophenyl)methyl]-4-(4-ethylphenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C27H26ClN3O4S/c1-3-17-9-11-19(12-10-17)31-24(32)23-20-13-14-29(27(34)35-4-2)16-22(20)36-25(23)30(26(31)33)15-18-7-5-6-8-21(18)28/h5-12H,3-4,13-16H2,1-2H3 |
InChI Key |
ISHVBTQSCAYWLI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4Cl)SC5=C3CCN(C5)C(=O)OCC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a pyrido-thieno-pyrimidine core. Its molecular formula is , and it has a molecular weight of approximately 469.99 g/mol. The presence of the chlorobenzyl and ethylphenyl substituents suggests potential for various biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its pharmacological properties. Key areas of investigation include:
- Anticancer Activity : Initial studies indicate that derivatives of pyrido-thieno-pyrimidines exhibit anticancer properties. In vitro assays have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various bacterial strains. The presence of the chlorobenzyl group may enhance membrane permeability, facilitating the entry of the compound into microbial cells.
- Cytotoxicity : Cytotoxicity assays reveal that some derivatives can selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of related pyrido-thieno-pyrimidine compounds. The findings indicated that these compounds could inhibit the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) through mechanisms involving cell cycle arrest at the G2/M phase and induction of apoptosis via caspase activation .
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones in disk diffusion assays, suggesting effective antimicrobial properties attributed to the structural features of the compounds .
The biological activity of this compound may involve several mechanisms:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication processes.
- Enzyme Inhibition : Compounds may act as inhibitors of key metabolic enzymes involved in cancer metabolism or bacterial growth.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress can lead to cellular damage and death in susceptible cells.
Scientific Research Applications
General Synthetic Pathway
- Starting Materials : The synthesis begins with 2-aminothiophene derivatives.
- Reagents : Common reagents include carbonyl compounds and various bases.
- Conditions : Reactions are often conducted under reflux or microwave conditions to optimize yield.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For example, studies have demonstrated that similar compounds show effectiveness against various bacterial strains due to their ability to inhibit specific bacterial enzymes .
Anticancer Properties
Thienopyrimidine derivatives are also being investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells through various pathways .
Inhibitory Effects on Enzymes
In silico docking studies have suggested that ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate could act as a potent inhibitor of enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory processes . This positions the compound as a candidate for further development in anti-inflammatory therapies.
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial activity of various thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that derivatives of thienopyrimidine could significantly reduce cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest. These findings suggest the potential application of this compound in targeted cancer therapies .
Comparison with Similar Compounds
Compound 3f (Ethyl (Z)-2-(Ethoxymethyl)-3-(2-((4-(3-(3-Nitrophenyl)acryloyl)phenyl)amino)-2-oxoethyl)-4-oxo-3,5,6,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate)
- Structural Differences: Shares the pyrido-thieno-pyrimidine core but substitutes the 2-chlorobenzyl group with a nitro-phenyl acryloyl moiety and includes an ethoxymethyl chain.
- Synthesis : Achieved in 82% yield via condensation reactions in DMF-H₂O .
- Properties : Pale yellow crystals with a defined melting point (unreported for the target compound).
| Parameter | Target Compound | Compound 3f |
|---|---|---|
| Core Structure | Hexahydropyrido-thieno-pyrimidine | Tetrahydropyrido-thieno-pyrimidine |
| Substituents | 2-Chlorobenzyl, 4-ethylphenyl | Nitrophenyl acryloyl, ethoxymethyl |
| Yield | Not reported | 82% |
| Melting Point | Not reported | Reported (exact value N/A) |
Thieno-Pyrimidine Derivatives
Compound 9 (3-(3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridin-2-yl)-3-oxopropyl 4-Chlorobenzoate)
- Structural Differences: Features a thieno[2,3-b]pyridinone core instead of pyrido-thieno-pyrimidine. The 4-chlorobenzoate ester contrasts with the ethyl carboxylate in the target compound.
- Synthesis: Derived from enaminone intermediates, highlighting divergent reactivity of thiophene vs. pyridine fusion .
Cytotoxic Thieno[2,3-d]Pyrimidines
Compound 5 (2-Chloro-N'-(5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide)
- Bioactivity : Exhibits cytotoxicity with IC₅₀ >5 μM, suggesting moderate potency.
- Structural Insight: The tetrahydrobenzo-thieno-pyrimidine core and chloroacetohydrazide sidechain differ from the target compound’s 4-ethylphenyl and ethyl carboxylate groups. Such substituents may influence solubility and target selectivity .
Pyrano-Pyrimidine Derivatives
4-(4-Chlorophenyl)-5,7-Dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo-[4′,3′:5,6]-pyrano[2,3-d]-pyrimidine-3-carboxylate
- Structural Contrast: Replaces the pyrido-thieno system with a pyrano-pyrimidine scaffold. The 4-chlorophenyl group is retained, but the carboxylate is at position 3 instead of 6.
- Synthesis : Synthesized via a four-component reaction, demonstrating the versatility of multicomponent strategies compared to stepwise approaches for the target compound .
Key Research Findings and Trends
Electronic and Structural Similarity: Compounds with isoelectronic cores (e.g., pyrido-thieno-pyrimidine vs. pyrano-pyrimidine) exhibit divergent bioactivities due to differences in ring strain and hydrogen-bonding capacity .
Substituent Effects :
- Electron-Withdrawing Groups : The 2-chlorobenzyl in the target compound may enhance electrophilicity compared to Compound 3f’s nitro-phenyl acryloyl group.
- Alkyl Chains : The 4-ethylphenyl group could improve lipophilicity, whereas ethoxymethyl in Compound 3f may increase solubility .
Synthetic Challenges: The hexahydropyrido-thieno-pyrimidine core requires precise control over ring closure and oxidation states, as seen in analogous syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
